molecular formula C36H44N4O2 B1254610 6-hydroxymanzamine A

6-hydroxymanzamine A

Cat. No. B1254610
M. Wt: 564.8 g/mol
InChI Key: CANRNZBVKKQKEQ-FFMUKQARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxymanzamine A is an alkaloid that is manzamine A with a hydroxy substituent at position 6. Isolated from Haliclona and Acanthostrongylophora, it exhibits inhibitory activity against Glycogen Synthase Kinase-3 (EC 2.7.11.26). It has a role as a metabolite and an EC 2.7.11.26 (tau-protein kinase) inhibitor. It is a member of beta-carbolines, an alkaloid and a member of isoquinolines. It derives from a manzamine A.

Scientific Research Applications

Application in Infectious and Tropical Diseases

6-Hydroxymanzamine A, along with other manzamine alkaloids, has been isolated from Indonesian sponges and studied for its potential against various infectious and tropical diseases. Research indicates its significant activity against malaria, Mycobacterium tuberculosis, Leishmania, HIV-1, and AIDS opportunistic infections. These findings highlight the potential of 6-hydroxymanzamine A in the treatment of infectious diseases prevalent in tropical regions (Rao et al., 2004).

Antimalarial Activity

A remarkable feature of 6-hydroxymanzamine A is its in vivo antimalarial activity. It has been shown to inhibit over 90% of the asexual erythrocytic stages of Plasmodium berghei, a rodent malaria parasite, in infected mice. This suggests its potential as a new antimalarial agent (Ang et al., 2000).

Neuroinflammation and Cerebral Infections

Studies on manzamine analogues, including 6-hydroxymanzamine A, demonstrate potent antineuroinflammatory activity. This suggests their potential benefit for preventing and treating cerebral infections, such as Cryptococcus and Plasmodium. The ability of these compounds to permeate the blood-brain barrier enhances their therapeutic potential in this context (Peng et al., 2010).

Potential in Tuberculosis Treatment

Manzamine alkaloids, including 6-hydroxymanzamine A, have shown activity as inhibitors of Mycobacterium tuberculosis shikimate kinase. Their unique mechanism of action and potent inhibitory properties position them as potential new molecular scaffolds for antitubercular drug development (Simithy et al., 2018).

Antimicrobial and Antifungal Activities

Manzamine A and its derivatives, including 6-hydroxymanzamine A, exhibit significant antimicrobial and antifungal activities. This further extends their potential use in treating various infectious diseases (Samoylenko et al., 2009).

Impact on Bone Health

Research suggests that Manzamine-A, a class which includes 6-hydroxymanzamine A, may significantly affect bone health. Studies indicate its potential to alter osteoblast function, impacting skeletal development and repair. This aspect of manzamine alkaloids warrants further investigation to understand its implications on bone health (Hardy et al., 2022).

properties

Product Name

6-hydroxymanzamine A

Molecular Formula

C36H44N4O2

Molecular Weight

564.8 g/mol

IUPAC Name

(1R,2R,4R,5Z,12R,13S,16Z)-25-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H44N4O2/c41-26-12-13-31-28(21-26)27-14-17-37-32(33(27)38-31)29-23-36(42)16-8-4-1-2-5-9-18-39-20-15-30(29)35(24-39)22-25-11-7-3-6-10-19-40(25)34(35)36/h1,4,7,11-14,17,21,23,25,30,34,38,41-42H,2-3,5-6,8-10,15-16,18-20,22,24H2/b4-1-,11-7-/t25-,30-,34+,35-,36-/m0/s1

InChI Key

CANRNZBVKKQKEQ-FFMUKQARSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O

synonyms

6-hydroxymanzamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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